molecular formula C19H14N2O2S B2819610 N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide CAS No. 295361-89-6

N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide

Cat. No. B2819610
CAS RN: 295361-89-6
M. Wt: 334.39
InChI Key: ZWJIJKLRJWIPQG-UHFFFAOYSA-N
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Description

“N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is a chemical compound with the linear formula C15H12N2O2S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is related to benzothiazole derivatives, which have been extensively studied for their diverse biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” are not mentioned in the retrieved papers, benzothiazole derivatives in general have been involved in a variety of chemical reactions as part of their synthesis .


Physical And Chemical Properties Analysis

The molecular weight of “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is 284.339 . Other physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.

Safety and Hazards

Specific safety and hazard information for “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” is not available in the retrieved papers. Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product .

Future Directions

The future directions for the study of “N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide” and related benzothiazole derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their physical and chemical properties. The potential applications of these compounds in the treatment of various diseases could also be a focus of future research .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJIJKLRJWIPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide

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